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Compound of Interest

Compound Name: Cyclooctanol

Cat. No.: B1193912

This technical guide provides a comprehensive overview of the key spectroscopic data for
cyclooctanol, a cyclic alcohol of significant interest in synthetic organic chemistry and
materials science. The document is intended for researchers, scientists, and drug development
professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for
cyclooctanol, providing a quantitative basis for its identification and characterization.

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy provides detailed information
about the hydrogen atoms in a molecule. The spectrum of cyclooctanol is characterized by a
few key signals corresponding to the different proton environments.

Table 1: *H NMR Spectroscopic Data for Cyclooctanol
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Assignment Chemical Shift (ppm) Description

Multiplet, corresponding to the
-CH-OH 3.823 - 3.837 proton attached to the carbon
bearing the hydroxyl group.

Singlet, corresponding to the

hydroxy! proton. The chemical

-OH 2.46
shift of this peak can vary with
concentration and solvent.
A complex series of
overlapping multiplets

-CHz- 1.25-2.03 corresponding to the fourteen

methylene protons of the

cyclooctane ring.

Solvent: CDCls. Instrument Frequency: 89.56 MHz and 399.65 MHz have been reported.[1]

Carbon-13 Nuclear Magnetic Resonance (33C NMR) spectroscopy is used to determine the
number of non-equivalent carbon atoms in a molecule. The 13C NMR spectrum of
cyclooctanol is relatively simple due to the symmetry of the molecule.

Table 2: 13C NMR Spectroscopic Data for Cyclooctanol

Assignment Chemical Shift (ppm)
C-OH ~70-75
Ring CH:z ~20-40

Note: Specific peak assignments for all carbon atoms can be complex due to the
conformational flexibility of the eight-membered ring. The provided ranges are typical for cyclic

alcohols.

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule.
The IR spectrum of cyclooctanol clearly indicates the presence of an alcohol functional group.
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Table 3: IR Spectroscopic Data for Cyclooctanol

Frequency (cm™1)

Vibrational Mode

Description

3500-3200

O-H stretch

Strong, broad absorption
characteristic of an alcohol's
hydroxy! group involved in
hydrogen bonding.[2][3][4]

2960-2850

C-H stretch

Strong, sharp absorptions
corresponding to the stretching
of the sp® C-H bonds in the

cyclooctane ring.[3]

1260-1050

C-O stretch

Moderate to strong absorption
indicating the stretching of the

carbon-oxygen single bond.[2]

[3]

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a

molecule and its fragments, which helps in determining the molecular weight and elemental

composition.

Table 4. Mass Spectrometry Data for Cyclooctanol

m/z Relative Intensity (%) Assignment

128 Low Molecular lon [M]*

110 Moderate [M-H20]*, loss of water
82 High Fragmentation of the ring
68 High Fragmentation of the ring
57 100 (Base Peak) Fragmentation of the ring
41 High Fragmentation of the ring

© 2025 BenchChem. All rights reserved. 3/7

Tech Support


https://www.benchchem.com/product/b1193912?utm_src=pdf-body
https://orgchemboulder.com/Spectroscopy/irtutor/alcoholsir.shtml
https://www.allsubjectjournal.com/assets/archives/2025/vol12issue12/12373.pdf
https://personal.utdallas.edu/~scortes/ochem/OChem_Lab1/recit_notes/ir_presentation.pdf
https://www.allsubjectjournal.com/assets/archives/2025/vol12issue12/12373.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/alcoholsir.shtml
https://www.allsubjectjournal.com/assets/archives/2025/vol12issue12/12373.pdf
https://www.benchchem.com/product/b1193912?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fragmentation of cyclooctanol is complex due to the cyclic structure. The base peak at
m/z 57 is a common feature in the mass spectra of cycloalkanes and their derivatives.[5][6] The
molecular ion peak is often weak for alcohols due to the ease of fragmentation.[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.
Instrument parameters may need to be optimized for specific equipment.

e Sample Preparation:

o Weigh approximately 10-20 mg of cyclooctanol for tH NMR (or 20-50 mg for :3C NMR)
and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).[8]

o Transfer the solution to a clean, dry 5 mm NMR tube.[8]

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).
e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
o Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 90° pulse angle, a spectral width of 10-15 ppm, and a sufficient
number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a
longer relaxation delay are typically required compared to *H NMR.

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of liquid cyclooctanol directly onto the ATR crystal.
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o Alternatively, for solid samples, a small amount of the solid can be pressed firmly onto the
crystal.

Sample Preparation (KBr Pellet Method):

o Grind a small amount of cyclooctanol with dry potassium bromide (KBr) powder in a
mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

o

Place the sample (ATR crystal or KBr pellet) in the IR spectrometer's sample
compartment.

o

Acquire a background spectrum of the empty sample holder.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1,

[¢]

The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Sample Introduction:

o For a volatile liquid like cyclooctanol, direct injection via a heated probe or gas
chromatography (GC-MS) is common.

o If using GC-MS, dissolve a small amount of the sample in a suitable volatile solvent (e.g.,
dichloromethane or diethyl ether).

lonization:

o Electron Impact (El) is a common ionization method for this type of molecule. The
standard electron energy is 70 eV.

Data Acquisition:
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o The ionized sample is introduced into the mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The detector records the abundance of ions at each mass-to-charge ratio (m/z).
o The resulting mass spectrum plots relative intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.

Sample Handling Data Processing & Interpretation

Chemical Sample Sample Preparation Data Processing
(Cyclooctanol) |—>| (Dissolving, Pelletizing) IR Spectroscopy Data Acquisition (Fourler Transform, etc.) Spectral Interpretation Structure Elucidation
Mass Spectrometry

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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